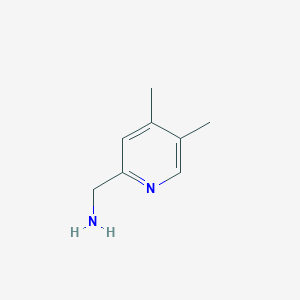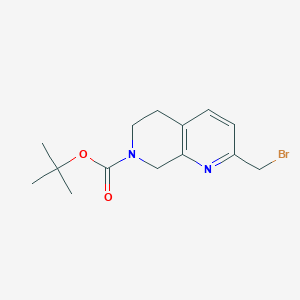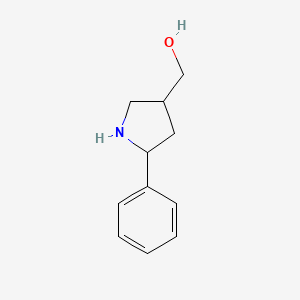
(5-Phenylpyrrolidin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylpyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is categorized under alcohols and phenols and is primarily used for research and development purposes . This compound is known for its unique structure, which includes a phenyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (5-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is then quenched with water or an acid to neutralize the reducing agent.
Industrial Production Methods: Industrial production may involve more scalable methods such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the ketone or aldehyde to the alcohol.
Chemical Reactions Analysis
(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.
Scientific Research Applications
(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
(5-Phenylpyrrolidin-3-YL)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3R,5S)-5-phenylpyrrolidin-3-yl]methanol and other phenyl-substituted pyrrolidines.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(5-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2 |
InChI Key |
QHPYKIZECCDSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


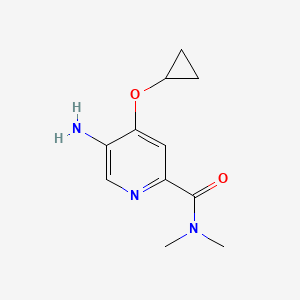
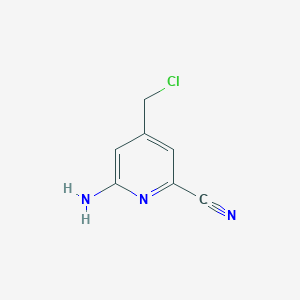
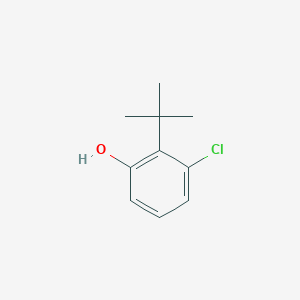
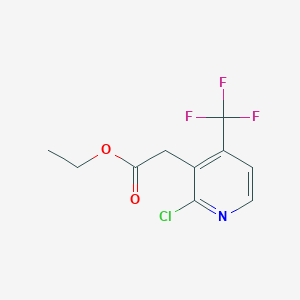
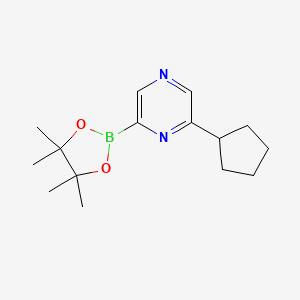
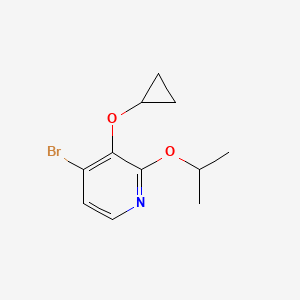
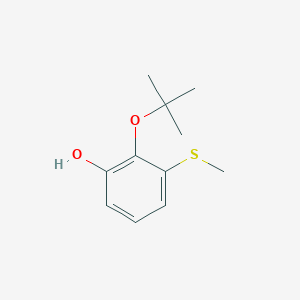
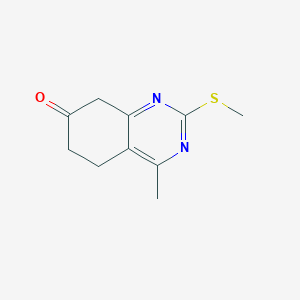
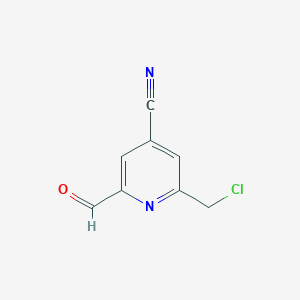
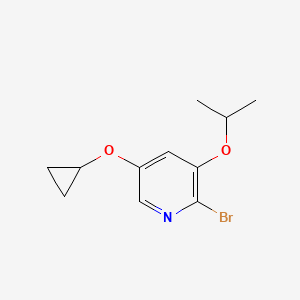
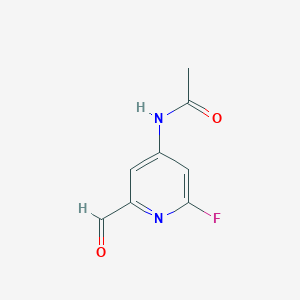
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
